N-(4-chlorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzamide core, substituted with a 4-chlorobenzyl group and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride.
Substitution with 4-Chlorobenzyl Group: The 4-methylbenzoyl chloride is then reacted with 4-chlorobenzylamine in the presence of a base such as triethylamine to form N-(4-chlorobenzyl)-4-methylbenzamide.
Introduction of Pyridin-2-yl Group: Finally, the N-(4-chlorobenzyl)-4-methylbenzamide is reacted with 2-bromopyridine under palladium-catalyzed coupling conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
N-(4-chlorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide can be compared with other benzamide derivatives:
N-(4-chlorobenzyl)-4-methylbenzamide: Lacks the pyridin-2-yl group, which may affect its binding affinity and specificity.
N-(4-chlorobenzyl)-N-(pyridin-2-yl)benzamide: Lacks the 4-methyl group, which may influence its chemical reactivity and biological activity.
N-(4-chlorobenzyl)-4-methyl-N-(pyridin-3-yl)benzamide: The position of the pyridinyl group is different, which may alter its interaction with molecular targets.
The unique combination of the 4-chlorobenzyl, 4-methyl, and pyridin-2-yl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H17ClN2O |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H17ClN2O/c1-15-5-9-17(10-6-15)20(24)23(19-4-2-3-13-22-19)14-16-7-11-18(21)12-8-16/h2-13H,14H2,1H3 |
InChI Key |
UHPAYWNUOAXTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.